molecular formula C11H13NO3 B1370606 N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide CAS No. 1134335-03-7

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide

Cat. No.: B1370606
CAS No.: 1134335-03-7
M. Wt: 207.23 g/mol
InChI Key: RZLYWIHGYXJSQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxepin with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the acetamide group or other substituents on the benzodioxepin ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the benzodioxepin ring and the acetamide functional group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N-(2,3-dihydro-5H-1,4-benzodioxepin-7-yl)acetamide is a synthetic compound characterized by its unique molecular structure, which includes a benzodioxepin core. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 1134335-03-7

Structural Information

PropertyValue
IUPAC NameThis compound
InChI KeyRZLYWIHGYXJSQY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxepin with acetic anhydride under controlled conditions. This process allows for the formation of the acetamide group attached to the benzodioxepin structure.

Synthetic Route Overview

  • Reactants : 2,3-dihydro-1,4-benzodioxepin and acetic anhydride.
  • Catalysts : Acidic or basic catalysts may be used to facilitate the reaction.
  • Conditions : Controlled temperature and pressure to optimize yield.

This compound exhibits biological activity through its interaction with various molecular targets. It is believed to act primarily as an enzyme inhibitor, potentially affecting pathways related to inflammation and pain.

Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures. This effect is hypothesized to result from the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameBiological ActivityNotes
2,3-Dihydro-5H-1,4-benzodioxepinModerate anti-inflammatory effectsLacks acetamide group
N-(2-hydroxyethyl)-acetamideAntimicrobial activityDifferent functional group
N-(2-methyl)-acetamideMinimal biological activityLess effective than benzodioxepin analogs

Properties

IUPAC Name

N-(3,5-dihydro-2H-1,4-benzodioxepin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-2-3-11-9(6-10)7-14-4-5-15-11/h2-3,6H,4-5,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLYWIHGYXJSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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